REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH2:6].[Cl:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][C:13]([C:18](O)=[O:19])=[CH:12]2>C(OCC)(=O)C>[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH:6][C:18]([C:13]1[NH:14][C:15]2[C:11]([CH:12]=1)=[CH:10][C:9]([Cl:8])=[CH:17][CH:16]=2)=[O:19] |f:0.1|
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
Cl.COC(CN)=O
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C=C(NC2=CC1)C(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
hexanes (50 mL) and 1N NaOH (50 mL) and the suspension was filtered
|
Type
|
WASH
|
Details
|
The solid was washed with 1N NaOH, 1N HCl, with water, ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
COC(CNC(=O)C=1NC2=CC=C(C=C2C1)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |